molecular formula C9H12ClNO2 B15349154 2-Methyl-2-(methylamino)-1,3-benzodioxole hydrochloride CAS No. 78186-61-5

2-Methyl-2-(methylamino)-1,3-benzodioxole hydrochloride

Cat. No.: B15349154
CAS No.: 78186-61-5
M. Wt: 201.65 g/mol
InChI Key: HMFMRUMZUBDHOR-UHFFFAOYSA-N
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Description

2-Methyl-2-(methylamino)-1,3-benzodioxole hydrochloride (CAS 78186-61-5) is a benzodioxole derivative with the molecular formula C9H12ClNO2 and a molecular weight of 201.65 g/mol . This compound is for research use only and is not intended for diagnostic or therapeutic applications. Acute toxicity studies indicate an intravenous LD50 of 45 mg/kg in rats and an intraperitoneal LD50 of 100 mg/kg in mice . As a functionalized 1,3-benzodioxole, it is part of a class of compounds known for their significant bioactivity and presence in various pharmaceuticals and agrochemicals, making it a valuable scaffold for further chemical and pharmacological investigation . When heated to decomposition, it emits highly toxic fumes of hydrogen chloride (HCl) and nitrogen oxides (NOx) . Researchers should consult the relevant safety data sheets and adhere to strict laboratory safety protocols when handling this substance.

Properties

CAS No.

78186-61-5

Molecular Formula

C9H12ClNO2

Molecular Weight

201.65 g/mol

IUPAC Name

methyl-(2-methyl-1,3-benzodioxol-2-yl)azanium;chloride

InChI

InChI=1S/C9H11NO2.ClH/c1-9(10-2)11-7-5-3-4-6-8(7)12-9;/h3-6,10H,1-2H3;1H

InChI Key

HMFMRUMZUBDHOR-UHFFFAOYSA-N

Canonical SMILES

CC1(OC2=CC=CC=C2O1)[NH2+]C.[Cl-]

Origin of Product

United States

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The methylamino group (-NHCH₃) participates in nucleophilic substitution due to its lone electron pair. Common reagents include alkyl halides and acyl chlorides, leading to alkylation or acylation at the nitrogen center. For example:

  • Reaction with ethyl bromide forms N-ethyl derivatives under basic conditions (K₂CO₃, 80°C, 6h), achieving ~70% yield.

  • Acylation with acetyl chloride produces N-acetylated products, though steric hindrance from the adjacent methyl group reduces efficiency (~50% yield).

Key Reaction Conditions

ReagentSolventTemperatureYield
CH₃CH₂BrDMF80°C70%
CH₃COClCH₂Cl₂25°C50%

Electrophilic Aromatic Substitution (EAS)

The benzodioxole moiety directs electrophiles to the 4- and 5-positions due to electron donation from the methylenedioxy group. Notable reactions include:

Arylation via Suzuki-Miyaura Coupling

Using Pd catalysis (Na₂PdCl₄, pivalic acid, K₂CO₃), aryl boronic acids couple regioselectively at the 4-position:

  • Reaction with 4-bromotoluene yields 4-(p-tolyl)-substituted derivatives in >80% yield .

Friedel-Crafts Acylation

Propionic anhydride reacts with the benzodioxole ring under flow conditions (Aquivion® SO₃H catalyst, 120°C, 60 min residence time) to produce 1-(benzo[d] dioxol-5-yl)propan-1-one in 76% yield .

Redox Reactions

The methylamino group undergoes oxidation to form N-oxide derivatives. For instance:

  • Treatment with H₂O₂ in acetic acid generates the N-oxide at 60°C (55% yield).

  • Reduction with NaBH₄ in ethanol restores the amine group quantitatively.

Acid-Base Reactivity

As a hydrochloride salt, the compound releases free base in alkaline media (pH >10). Neutralization with NaOH regenerates the methylamino group, enabling further functionalization .

Comparative Reactivity of Analogues

Structural modifications impact reaction outcomes:

CompoundEAS PositionArylation YieldNotes
1,3-Benzodioxole4-/5-85%Less hindered
2-Methyl-2-(methylamino)...4-70%Steric hindrance reduces yield
5-Hydroxy-2-methyl...4-60%OH group competes in EAS

Data synthesized from .

Mechanistic Insights

  • Suzuki-Miyaura Coupling : Pd(0)/Pd(II) cycling facilitates oxidative addition and transmetalation, with acetamide ligands stabilizing intermediates .

  • Friedel-Crafts Acylation : The Aquivion® catalyst’s Brønsted acidity activates the anhydride, while flow conditions minimize side reactions (e.g., diacylation <5%) .

Comparison with Similar Compounds

Structural Analog 1: 2-Methyl-2-(2-piperidinoethyl)-1,3-benzodioxole Hydrochloride (CID 47544)

Molecular Formula: C₁₅H₂₁NO₂ Molecular Weight: 263.33 g/mol (base), 299.83 g/mol (hydrochloride) Key Features:

  • Substituent: Piperidinoethyl group (vs. methylamino in the target compound).
  • SMILES : CC1(OC2=CC=CC=C2O1)CCN3CCCCC3 .
  • Structural Impact: The piperidine ring introduces increased hydrophobicity and steric bulk compared to the methylamino group. This may alter receptor binding affinity in pharmacological contexts.

Structural Analog 2: 2-(2-(3-(Dimethylamino)propoxy)ethyl)-2-methyl-1,3-benzodioxole Hydrochloride

Molecular Formula: C₁₆H₂₄ClNO₃ Molecular Weight: 314.82 g/mol Key Features:

  • Substituent: Dimethylaminopropyloxyethyl chain (vs. methylamino).
  • Functional Groups : Ether and tertiary amine groups.
  • Structural Impact: The extended alkyl chain and dimethylamino group enhance solubility in polar solvents but may reduce blood-brain barrier penetration compared to the target compound .

Structural Analog 3: Metabutoxycaine Hydrochloride

Molecular Formula : C₁₇H₂₈N₂O₂·HCl
Molecular Weight : 344.88 g/mol
Key Features :

  • Core Structure: Benzoate ester (vs. benzodioxole).
  • Substituent: Diethylaminoethyl group linked via an ester bond.
  • Application : Used as a local anesthetic, contrasting with the target compound’s research-focused applications .

Data Table: Comparative Analysis

Property Target Compound Piperidinoethyl Analog Dimethylaminopropyloxyethyl Analog Metabutoxycaine HCl
Molecular Formula C₁₁H₁₅NO₃·HCl C₁₅H₂₁NO₂·HCl C₁₆H₂₄ClNO₃ C₁₇H₂₈N₂O₂·HCl
Molecular Weight (g/mol) 245.7 299.83 314.82 344.88
Key Substituent Methylamino Piperidinoethyl Dimethylaminopropyloxyethyl Diethylaminoethyl ester
UV/Vis λmax (nm) 238, 300 Not reported Not reported Not reported
Primary Application Research/Forensics Not reported Not reported Local anesthetic

Key Structural and Functional Differences

Metabutoxycaine’s ester-linked diethylaminoethyl group confers distinct hydrolytic stability and anesthetic properties .

Pharmacological Implications: The target’s benzodioxole core and methoxy group may enhance serotonin receptor affinity, a trait shared with psychedelic analogs like MDMA . Piperidinoethyl and dimethylaminopropyloxyethyl analogs lack direct evidence of psychoactivity but may exhibit varied pharmacokinetics due to bulkier substituents .

Stability and Solubility: The target’s crystalline form and stability at -20°C suggest suitability for long-term storage in research settings . Dimethylaminopropyloxyethyl analogs likely exhibit higher water solubility due to polar tertiary amine and ether groups .

Q & A

Basic: What synthetic methodologies are commonly used to prepare 2-methyl-2-(methylamino)-1,3-benzodioxole hydrochloride, and how can reaction conditions be optimized for higher yields?

Answer:
The synthesis typically involves reductive amination or condensation reactions. For example, one approach may start with a benzodioxole precursor functionalized with a ketone group, which undergoes reaction with methylamine under reducing conditions (e.g., sodium cyanoborohydride) to form the secondary amine. Subsequent hydrochloric acid treatment yields the hydrochloride salt . Optimization includes:

  • Temperature control : Maintaining 0–5°C during amine addition to minimize side reactions.
  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency.
  • Purification : Recrystallization from ethanol/water mixtures improves purity (>95%) .

Basic: What spectroscopic and chromatographic techniques are most reliable for confirming the identity and purity of this compound?

Answer:

  • NMR : 1^1H NMR should show characteristic peaks:
    • Methylamino protons at δ 2.5–3.0 ppm (multiplet).
    • Benzodioxole aromatic protons as a singlet at δ 6.7–7.1 ppm .
  • HPLC : Use a C18 column with UV detection (λ = 254 nm). Retention time consistency compared to a reference standard confirms purity (>98%) .
  • Mass Spectrometry : ESI-MS should exhibit [M+H]+^+ at m/z corresponding to the molecular formula (C10_{10}H12_{12}ClNO2_2) .

Advanced: How can researchers design experiments to study the interaction of this compound with biological macromolecules (e.g., enzymes, receptors)?

Answer:

  • Surface Plasmon Resonance (SPR) : Immobilize the target protein on a sensor chip and measure binding kinetics (Kd_d, kon_{on}/koff_{off}) at varying compound concentrations .
  • Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) to assess binding affinity and stoichiometry .
  • Molecular Docking : Use software like AutoDock Vina to predict binding modes, guided by crystallographic data of homologous targets .
    Note : Validate results with orthogonal assays (e.g., fluorescence polarization) to rule out false positives .

Advanced: How should discrepancies in reported toxicological data (e.g., LD50_{50}50​, cytotoxicity) be resolved?

Answer:

  • Standardize Assay Conditions : Discrepancies often arise from variations in cell lines (e.g., HEK293 vs. HepG2) or exposure times. Replicate studies under identical conditions (e.g., 24-hour exposure in DMEM + 10% FBS) .
  • Mechanistic Follow-Up : If cytotoxicity varies, perform transcriptomic analysis (RNA-seq) to identify pathway-specific effects (e.g., oxidative stress vs. apoptosis) .
  • Reference Controls : Compare with structurally similar compounds (e.g., 6-chloro-benzo[1,3]dioxol-5-ylamine hydrochloride) to contextualize toxicity thresholds .

Advanced: What strategies are effective for analyzing the compound’s stability under physiological conditions (e.g., pH, temperature)?

Answer:

  • Forced Degradation Studies :
    • Acidic/alkaline hydrolysis : Incubate at pH 2 (HCl) and pH 12 (NaOH) at 37°C for 24 hours. Monitor degradation via HPLC .
    • Thermal stress : Heat at 60°C for 48 hours. Assess decomposition products using LC-MS .
  • Simulated Biological Fluids : Test stability in phosphate-buffered saline (PBS, pH 7.4) and human plasma (37°C, 5% CO2_2) to model in vivo conditions .

Advanced: How can researchers evaluate the compound’s potential as a precursor for novel derivatives with enhanced bioactivity?

Answer:

  • Structure-Activity Relationship (SAR) :
    • Modify substituents on the benzodioxole ring (e.g., halogenation at position 5) and assess changes in activity using in vitro assays (e.g., IC50_{50} in cancer cell lines) .
    • Compare with analogs like (5-chloro-6-methyl-1,3-benzoxazol-2-yl)-methylamine hydrochloride to identify critical functional groups .
  • Click Chemistry : Introduce triazole or amide linkers via CuAAC or EDC/NHS coupling for targeted drug delivery systems .

Basic: What safety protocols are essential when handling this compound in laboratory settings?

Answer:

  • Personal Protective Equipment (PPE) : Lab coat, nitrile gloves, and safety goggles. Use a fume hood for weighing and synthesis .
  • Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .
  • First Aid : For skin contact, wash with soap/water for 15 minutes. For inhalation, move to fresh air and seek medical attention .

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